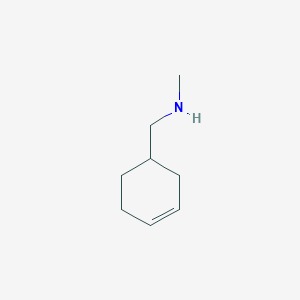![molecular formula C17H15ClN2O2 B3019152 3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 687580-10-5](/img/structure/B3019152.png)
3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" is a chemically complex molecule that appears to be related to a family of compounds with a core structure involving chlorophenyl and oxadiazole moieties. These compounds have been the subject of various studies due to their potential biological activities, including antimicrobial, anticancer, and other pharmacological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from chlorobenzoic acid or chlorophenoxyacetic acid precursors. For instance, the synthesis of 3-Chlorophenyl derivatives involves the conversion of 3-chlorobenzoic acid to various intermediates such as ethyl 3-chlorobenzoate, 3-chlorobenzohydrazide, and ultimately to 1,3,4-oxadiazol-2-thiol derivatives . Another related compound, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, was synthesized via 1,3-dipolar cycloaddition . These synthetic routes typically involve esterification, hydrazide formation, cyclization, and substitution reactions to achieve the desired chlorophenyl oxadiazole derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, UV-Vis, LC-MS/MS, and X-ray Single Crystal diffraction . Quantum chemical calculations using Density Functional Theory (DFT) are also employed to predict and compare molecular geometric parameters . These analyses help in understanding the molecular conformation, electronic structure, and potential reactive sites of the compounds.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl oxadiazole derivatives can be explored through their interactions with various reagents and conditions. For example, the synthesis of N-substituted oxadiazole derivatives involves reactions with electrophiles such as N-substituted-2-bromoacetamides . The frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps obtained from quantum chemical calculations can provide insights into the sites of chemical reactivity and potential interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their antioxidant, antimicrobial, and anticancer activities, are of significant interest. Antioxidant activity can be determined using methods like DPPH radical scavenging, reducing power, and metal chelating assays . Antimicrobial activity is evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as eukaryotic organisms . Anticancer activity is assessed through in vitro screening against different cancer cell lines, with some compounds showing potent cytotoxicity . Additionally, the toxicity of these compounds towards brine shrimp (Artemia salina) is evaluated as a preliminary indicator of general toxicity .
Propriétés
IUPAC Name |
10-(3-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-17-10-14(13-7-2-3-8-15(13)22-17)19-16(21)20(17)12-6-4-5-11(18)9-12/h2-9,14H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOXHAYEZIEUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B3019070.png)
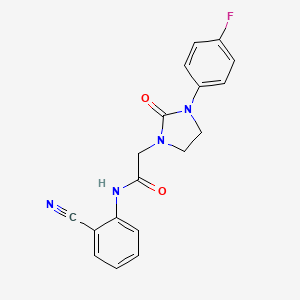
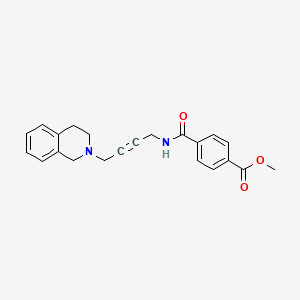
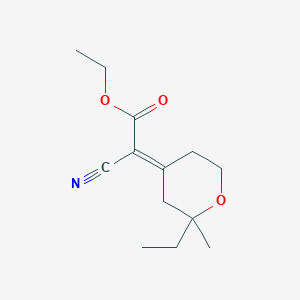
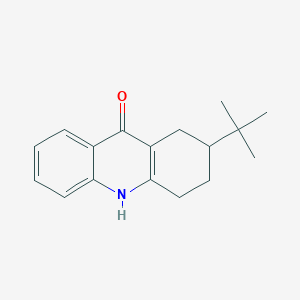
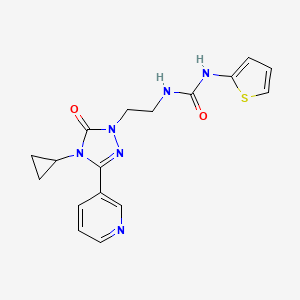
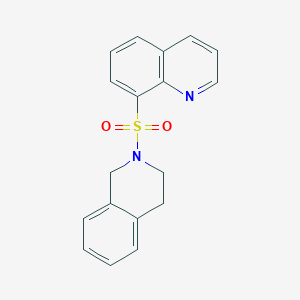
![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)
![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B3019085.png)
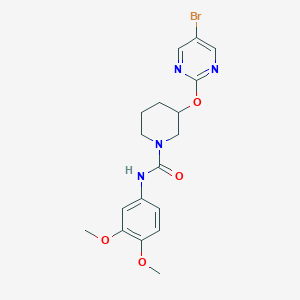
![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)

